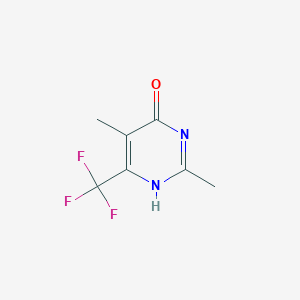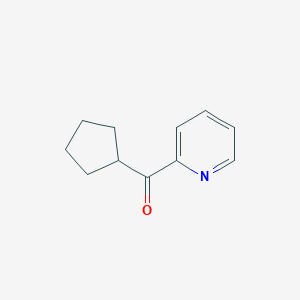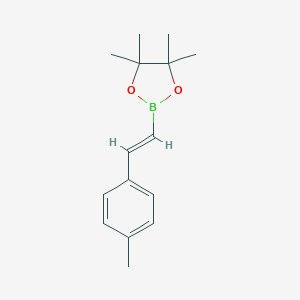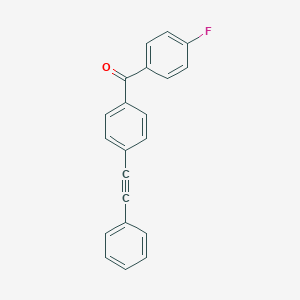
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one, also known as IA-3 or ENMD-1198, is a synthetic steroidal compound that has been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been shown to inhibit the activity of the enzyme 17β-hydroxysteroid dehydrogenase, which is involved in the synthesis of estrogen. This inhibition leads to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent tumors.
Biochemical and Physiological Effects:
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has also been found to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients and oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has a number of advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in scientific research. It has also been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
However, there are also some limitations to the use of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is not currently approved for use in humans, meaning that any studies involving the compound must be conducted in animal models or in vitro.
Direcciones Futuras
There are a number of future directions for research on 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one. One area of focus is the development of new cancer treatments based on the compound. Researchers are also interested in exploring the potential use of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one in the treatment of other diseases, including osteoporosis and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one and its potential side effects.
Métodos De Síntesis
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is synthesized through a multi-step process that involves the conversion of diosgenin, a natural plant steroid, into the final product. The synthesis method has been optimized to achieve high yields and purity of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been studied extensively for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to have anti-angiogenic properties. In addition to its anti-cancer properties, 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has also been studied for its potential use in the treatment of other diseases, including osteoporosis and Alzheimer's disease.
Propiedades
Número CAS |
145430-54-2 |
|---|---|
Nombre del producto |
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one |
Fórmula molecular |
C21H25IO2 |
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(2-iodoethynyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3-4,13,16-18,24H,5-10H2,1-2H3/t16-,17+,18+,19+,20+,21-/m1/s1 |
Clave InChI |
OLSDNCSWCHMJEW-SJFWLOONSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#CI)O)C |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C#CI)O)C |
SMILES canónico |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C#CI)O)C |
Otros números CAS |
145430-54-2 |
Sinónimos |
17-(2-iodoethynyl)androsta-4,6-dien-17-ol-3-one 17-IEY-ADOO 17alpha-(2-iodoethynyl)androsta-4,6-dien-17beta-ol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)



![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)



![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)

